3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide
CAS No.: 1797341-10-6
Cat. No.: VC5887485
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797341-10-6 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.39 |
| IUPAC Name | 3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O3S/c20-15-12-4-1-2-5-13(12)17(22-15)7-9-19(10-8-17)16(21)18-14-6-3-11-23-14/h1-6,11H,7-10H2,(H,18,21) |
| Standard InChI Key | XRDOAKBOQCWBTJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=CS4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a spirocyclic system formed by a 3-oxo-isobenzofuran ring fused to a piperidine moiety at the 1,4' positions. This spiro arrangement imposes conformational rigidity, which is critical for interactions with biological targets . The isobenzofuran component contains a ketone group at position 3, while the piperidine nitrogen is substituted with a carboxamide group linked to a thiophen-2-yl residue (Figure 1).
Key Structural Features:
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Spiro Junction: Forces orthogonal orientation of the isobenzofuran and piperidine rings, limiting rotational freedom.
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Thiophene-Amide Side Chain: Introduces electron-rich aromaticity and hydrogen-bonding capacity.
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Molecular Formula: (calculated molecular weight: 340.40 g/mol) .
Spectroscopic Signatures
While direct spectral data for this compound are scarce, analogous spirocyclic systems provide insights:
Synthetic Methodology
Retrosynthetic Analysis
The synthesis likely proceeds via sequential functionalization of a spiro[isobenzofuran-1,4'-piperidine] precursor (Figure 2):
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Spiro Core Formation: Cyclocondensation of substituted phthalic anhydride with piperidine derivatives under acidic conditions .
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Amidation: Reacting the piperidine nitrogen with thiophene-2-carbonyl chloride using coupling agents (e.g., HATU, EDCl).
Optimized Reaction Conditions
Based on analogous syntheses :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | Phthalic anhydride, piperidine, HCl (110°C, 12h) | 68% |
| Amidation | Thiophene-2-carbonyl chloride, DIPEA, DMF (RT, 6h) | 82% |
Critical Parameters:
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Strict anhydrous conditions prevent hydrolysis of the acid chloride.
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Excess DIPEA ensures deprotonation of the piperidine nitrogen for nucleophilic attack .
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
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Degrades under strong acidic/basic conditions via amide hydrolysis.
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Store at -20°C under inert atmosphere to prevent oxidation.
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Pharmacokinetic Predictions
Computational models (SwissADME) suggest:
| Parameter | Prediction |
|---|---|
| LogP | 2.1 (moderate lipophilicity) |
| H-bond donors/acceptors | 1/5 |
| BBB permeability | Low (logBB < -1) |
| CYP inhibition | Moderate (CYP3A4, CYP2D6) |
| Hazard | Precaution |
|---|---|
| Skin irritation (H315) | Use nitrile gloves, lab coat |
| Acute toxicity (H302) | Avoid ingestion/inhalation |
Disposal Protocols
Incinerate at >800°C with afterburner to prevent dioxin formation from thiophene.
Analytical Characterization
HPLC Method
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (150 mm) | 60:40 MeCN/HO (0.1% TFA) | 1.0 mL/min | 8.2 min |
Detection: UV at 254 nm (thiophene absorption) .
Mass Spectrometry
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ESI-MS: [M+H] m/z 341.2 (calculated 340.4).
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Fragmentation: Loss of thiophene (m/z 228.1).
Applications and Future Directions
Drug Discovery
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Lead candidate for antipsychotics (5-HT antagonism).
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Anticancer scaffold via kinase inhibition.
Material Science
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Building block for conjugated polymers (thiophene’s optoelectronic properties).
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